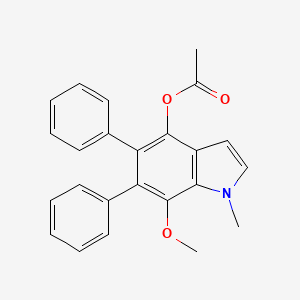

(7-Methoxy-1-methyl-5,6-diphenylindol-4-yl) acetate

Description

It is an indole derivative featuring a methoxy group at position 7, a methyl group at position 1, and diphenyl substituents at positions 5 and 4. Indole derivatives are widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The diphenyl and methoxy groups may enhance lipophilicity and bioavailability, while the acetate group could act as a prodrug moiety or influence metabolic stability .

Properties

CAS No. |

99107-56-9 |

|---|---|

Molecular Formula |

C24H21NO3 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(7-methoxy-1-methyl-5,6-diphenylindol-4-yl) acetate |

InChI |

InChI=1S/C24H21NO3/c1-16(26)28-23-19-14-15-25(2)22(19)24(27-3)21(18-12-8-5-9-13-18)20(23)17-10-6-4-7-11-17/h4-15H,1-3H3 |

InChI Key |

DHPOFDNLHQGILZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C2=C1C=CN2C)OC)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-5,6-diphenyl-1H-indol-4-yl acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.

Functionalization: The indole core is then functionalized by introducing the methoxy, methyl, and diphenyl groups through various substitution reactions.

Acetylation: The final step involves the acetylation of the indole derivative to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-methyl-5,6-diphenyl-1H-indol-4-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

7-methoxy-1-methyl-5,6-diphenyl-1H-indol-4-yl acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-5,6-diphenyl-1H-indol-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(7-Methoxy-1-methyl-5,6-diphenylindol-4-yl) acetate,” we compare it with structurally or functionally related compounds from the evidence:

Structural Analogues: Indole Derivatives

- 8-O-Acetylshanzhiside Methyl Ester ():

- Structure: A glycosylated iridoid derivative with an acetylated hydroxyl group and a methyl ester.

- Key Differences: Unlike the indole-based target compound, 8-O-acetylshanzhiside contains a cyclopenta[c]pyran core and a sugar moiety, making it more polar and water-soluble.

- Applications: Used as a reference standard and in pharmacological research due to its anti-inflammatory and neuroprotective properties .

Functional Analogues: Acetate Esters

- Methyl Acetate (): Structure: A simple ester of acetic acid and methanol. Key Differences: Methyl acetate lacks aromatic or heterocyclic components, resulting in high volatility and low molecular weight. Applications: Primarily an industrial solvent and precursor for coatings, adhesives, and pharmaceuticals. Its hydrolysis dynamics (influenced by temperature, catalysts, and salt effects like CaCl₂) contrast with the likely stability of the indole-linked acetate in the target compound .

-

- Structure: A metal-organic salt with acetate ligands bound to zinc.

- Key Differences: Ionic nature and aqueous solubility distinguish it from the covalent ester bond in the indole derivative.

- Applications: Used in catalysis, textiles, and medicine (e.g., lozenges for sore throats). Its electronic properties in solution differ markedly from organic esters .

Pharmacological and Industrial Relevance

- Lipophilicity and Bioavailability: The diphenyl and methoxy groups in the target compound likely enhance membrane permeability compared to simpler acetates like methyl acetate or polar iridoids like 8-O-acetylshanzhiside .

- Stability: The indole-linked acetate may resist hydrolysis better than methyl acetate, which undergoes rapid hydrolysis under acidic or enzymatic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.